molecular formula C8H15NO B1489914 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1780168-06-0

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1489914
CAS No.: 1780168-06-0
M. Wt: 141.21 g/mol
InChI Key: XNRSRFGHBBCQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged motifs in pharmaceutical development: an azetidine ring and a cyclobutane scaffold. The azetidine group is a four-membered saturated heterocycle known for its contribution to improving the physicochemical and metabolic properties of drug candidates . The cyclobutyl group is increasingly valued for its potential to modulate a compound's conformation, potency, and selectivity . Research into analogous structures has shown that molecules featuring the "azetidin-1-ylmethyl" group fused to a carbocyclic core (such as a cyclobutane) are investigated as potent and selective inhibitors of various kinase targets . For instance, similar compounds have been co-crystallized with the insulin receptor kinase domain, indicating a potential role in metabolic disease research . Other derivatives featuring this azetidine-cyclobutane framework have been explored in patents for the treatment of cancers, autoimmune diseases, and inflammatory diseases . This suggests that this compound may serve as a versatile synthetic intermediate or building block (synthon) for the development of novel bioactive molecules across these therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8(3-1-4-8)7-9-5-2-6-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRSRFGHBBCQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition and Base-Mediated Substitution Approach

A notable method for synthesizing azetidine-cyclobutane derivatives involves a Michael addition reaction catalyzed by a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach is detailed in patent WO2009114512A1 and includes the following key steps:

  • Starting Materials: A compound of formula Id bearing a leaving group (commonly halogen like chlorine) on the cyclobutane ring.
  • Reaction Conditions: The Michael addition is conducted in organic solvents such as acetonitrile or dimethylacetamide at room temperature for 2–6 hours.
  • Base Catalysis: A stoichiometric or catalytic amount of DBU facilitates the nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon bearing the leaving group.
  • Additional Bases: Tertiary amines such as triethylamine, diisopropylethylamine, or N-methylmorpholine may be employed to enhance the reaction efficiency.
  • Outcome: Formation of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol or related analogues through displacement of the leaving group by the azetidine moiety.
Parameter Details
Catalyst/Base DBU (primary), tertiary amines (secondary)
Solvents Acetonitrile, Dimethylacetamide
Temperature Room temperature (approx. 20–25 °C)
Reaction Time 2–6 hours
Leaving Groups (R8) Halogens (Cl preferred), alkoxy groups

This method provides a mild and efficient route to incorporate azetidine onto the cyclobutanol scaffold via nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling and Subsequent Cyclization

Another advanced synthetic route is described in patent WO2017097224A1, which involves a multi-step sequence combining palladium-catalyzed coupling and Lewis acid-catalyzed cyclization:

  • Step 1: Formation of Intermediate Borate Compound
    • Compound a reacts with SEMCl in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 0 °C to room temperature for 3–24 hours.
  • Step 2: Palladium-Catalyzed Coupling
    • The intermediate is subjected to palladium catalysis (Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2) in the presence of bases like sodium carbonate or potassium phosphate.
    • The reaction occurs in mixed solvents (e.g., dioxane/water) under inert atmosphere at room temperature to 100 °C for 5–24 hours, producing compound c.
  • Step 3: Michael Addition with Acrylonitrile
    • Compound c reacts with an acrylonitrile derivative in the presence of bases such as DBU, DMAP, or triethylamine.
    • Solvents used include acetonitrile, acetone, DMF, or dichloromethane.
    • Reaction time is 18–24 hours at 0 °C to room temperature.
  • Step 4: Lewis Acid-Catalyzed Cyclization
    • The Michael adduct undergoes cyclization catalyzed by Lewis acids like lithium tetrafluoroborate or boron trifluoride etherate.
    • Conditions range from 0 °C to 100 °C for 3–24 hours.
    • Solvents include acetonitrile or dichloromethane.
  • Step 5: Optional Post-Treatment
    • The product may be treated with bases such as sodium hydroxide or aqueous ammonia in solvents like tetrahydrofuran, methanol, or ethanol to finalize the formation of the target compound.
Step Reagents/Catalysts Solvent(s) Temperature Time
SEM Protection SEMCl DMF or DMSO 0 °C to RT 3–24 hours
Pd-Catalyzed Coupling Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 + base Dioxane/water mixture RT to 100 °C 5–24 hours
Michael Addition Acrylonitrile + DBU, DMAP, or TEA Acetonitrile, acetone, DMF, DCM 0 °C to RT 18–24 hours
Cyclization Lewis acid (LiBF4, BF3·OEt2) Acetonitrile or DCM 0 °C to 100 °C 3–24 hours
Post-Treatment NaOH, NH3 (optional) THF, MeOH, EtOH 0 °C to RT 10–24 hours

This method allows precise control over functional group transformations and stereochemistry, enabling the synthesis of the target compound with high purity and yield.

Related Synthetic Insights from Oxetane and Azetidine Chemistry

While direct preparation of this compound is limited in literature, related azetidine and small-ring alcohol syntheses provide valuable mechanistic insights:

  • DBU-Mediated Cyclizations: DBU is effective in promoting cyclization reactions involving azetidine intermediates, often through Michael-type additions or nucleophilic displacement, as supported by various studies on oxetane and azetidine derivatives.
  • Use of Polar Aprotic Solvents: Solvents such as DMF, DMSO, and acetonitrile are preferred due to their ability to stabilize charged intermediates and facilitate nucleophilic substitutions.
  • Lewis Acid Catalysis: Lewis acids like lithium tetrafluoroborate and boron trifluoride etherate are commonly employed to induce cyclization or rearrangement steps critical for ring closure and functional group transformations.
  • Temperature and Time Optimization: Mild to moderate temperatures (0 °C to 100 °C) and reaction times ranging from a few hours to a day are typical to balance reaction rates and selectivity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Solvents Conditions Notes
Michael Addition with DBU DBU, tertiary amines Acetonitrile, DMAc RT, 2–6 h Nucleophilic substitution on cyclobutane
Pd-Catalyzed Coupling + Cyclization Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2), bases (Na2CO3, K3PO4), Lewis acids (LiBF4, BF3·OEt2) DMF, DMSO, dioxane/water, MeCN, DCM 0 °C to 100 °C, 3–24 h Multi-step; coupling, Michael addition, cyclization
Related Azetidine/Oxetane Cyclization DBU, Lewis acids DMF, DMSO, MeCN RT to 100 °C, variable times Provides mechanistic and solvent insights

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the cyclobutanol group to a ketone or carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the azetidine ring or other functional groups present in the molecule.

  • Substitution Reactions: Nucleophilic substitution reactions can replace the azetidine nitrogen with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and esters.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, ethers, and halides.

Scientific Research Applications

Case Studies

  • Autoimmune Disease Model : In a study involving DBA/1 mice, treatment with compounds similar to 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol showed promising results in reducing anti-dsDNA titers, a marker for systemic lupus erythematosus. Mice were administered varying doses, revealing a dose-dependent effect on the suppression of autoantibody production .
  • Cancer Research : Another study explored the efficacy of azetidine derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity by modulating immune responses and reducing tumor-associated inflammation .

Synthesis Pathways

The synthesis of this compound involves several steps, typically starting from readily available cyclobutane derivatives. The azetidine ring is introduced through nucleophilic substitution reactions, followed by functional group modifications to achieve the desired hydroxyl group at the cyclobutane position.

StepReaction TypeKey Reagents
1Nucleophilic substitutionAzetidine derivative
2ReductionLithium aluminum hydride
3HydroxylationBorane or similar reagents

Toxicology and Safety Profiles

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant mortality or severe adverse effects across various animal models. However, comprehensive toxicological evaluations are necessary to establish long-term safety and potential side effects.

Mechanism of Action

The mechanism by which 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below summarizes key structural analogs and their differentiating features:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Azetidine (4-membered N-ring) Not explicitly provided Estimated ~155–165* Not available High ring strain; potential H-bond donor
1-[(methylamino)methyl]cyclobutan-1-ol Methylamino C₆H₁₃NO 115.18 1461706-88-6 Smaller substituent; lower steric hindrance
1-[(cyclopropylamino)methyl]cyclobutan-1-ol Cyclopropylamino C₈H₁₅NO 141.21 1849348-06-6 Cyclopropane adds torsional strain
1-[(oxiran-2-yl)methyl]cyclobutan-1-ol Epoxide (oxirane) C₇H₁₂O₂ 128.17 1847452-86-1 Electrophilic epoxide; reactive in ring-opening reactions
1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol Cyclopentylaminomethyl C₁₁H₂₁NO 183.29 1851013-46-1 Larger substituent; reduced ring strain

*Estimated based on analogs.

Physicochemical Properties

  • Stability: Cyclobutanol’s inherent strain may reduce thermal stability relative to cyclopentanol derivatives ().

Biological Activity

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{N}\text{O}

This compound features a cyclobutane ring fused with an azetidine moiety, which may contribute to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Certain derivatives have shown significant antiproliferative activity against cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds structurally related to azetidinones have demonstrated IC50 values as low as 17 nM in inhibiting cell growth, suggesting a potent effect on tumor cells while sparing non-tumorigenic cells .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, studies have shown that related azetidinone compounds can induce G2/M phase arrest and promote apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several studies have investigated the biological activity of azetidinone derivatives:

  • Antiproliferative Activity :
    • A series of 3-chloroazetidinones were synthesized and evaluated for their antiproliferative properties. Compound 10n exhibited an IC50 value of 17 nM against MCF-7 cells, indicating strong potential as an anticancer agent. It was found to induce apoptosis by regulating BAX and Bcl-2 protein levels .
  • Molecular Docking Studies :
    • Molecular docking studies revealed that these compounds interact with the colchicine binding site on β-tubulin, providing insights into their mechanism of action. This interaction is crucial for disrupting microtubule dynamics, which is a common target in cancer therapy .
  • In Vivo Studies :
    • In vivo evaluations in murine models showed that certain azetidinone derivatives could significantly reduce tumor growth without notable toxicity to normal tissues .

Data Tables

Compound NameStructure TypeIC50 (nM)Cell Line TestedMechanism of Action
Compound 10n3-chloroazetidinone17MCF-7Tubulin polymerization inhibition
Compound 11n3,3-dichloroazetidinone31MCF-7Tubulin polymerization inhibition
Compound XOther azetidinoneXXA549Apoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclobutanone intermediates can react with azetidine derivatives in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions (0–25°C, ethanol solvent) . GP-series methods (e.g., GP3, GP5) are effective for analogous cyclobutanol derivatives, with yields ranging from 43% to 88% depending on substituent steric effects .
  • Key Variables : Temperature, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) critically influence stereochemical outcomes and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify cyclobutane ring protons (δ ~1.8–2.5 ppm) and azetidine N-CH₂ groups (δ ~3.0–3.5 ppm). Multiplicity patterns distinguish substituent positions .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₈H₁₅NO: 141.21 g/mol) and fragmentation pathways .
  • IR : Hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and amine (N-H ~3300 cm⁻¹) groups validate functionalization .

Q. How is computational chemistry applied to predict physicochemical properties of this compound?

  • Methodology : Collision cross-section (CCS) predictions via tools like IMS-CCS calibrate ion mobility data for [M+H]⁺/[M-H]⁻ species. For example, CCS values for related methylamino-cyclobutanols range from 138.3 to 154.8 Ų . Density functional theory (DFT) optimizes 3D conformations and evaluates steric strain in the cyclobutane-azetidine system .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Analysis Framework :

Batch Consistency : Verify purity (>95% via HPLC) and stereochemistry (e.g., SFC for enantiomer resolution) .

Assay Design : Compare in vitro (e.g., enzyme inhibition) vs. in vivo (rodent neuroprotection) models to isolate pharmacokinetic variables .

Meta-Analysis : Cross-reference PubChem/CAS data (e.g., CID 53948623) with independent studies to identify outliers in IC₅₀ or toxicity profiles .

Q. What strategies optimize stereoselectivity in the synthesis of azetidine-cyclobutanol hybrids?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% in analogous amines .
  • Protecting Groups : tert-Butyldimethylsilyl (TBS) ethers stabilize the cyclobutanol hydroxyl during azetidine coupling, reducing racemization .
  • Crystallography : SHELXL refines X-ray structures to validate absolute configurations, resolving ambiguities in NOE (Nuclear Overhauser Effect) data .

Q. How do steric and electronic effects in the cyclobutane ring influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Effects : The cyclobutane’s angle strain (~90° bond angles) increases reactivity in Suzuki-Miyaura couplings but reduces stability in acidic conditions .
  • Electronic Effects : Electron-withdrawing azetidine substituents (e.g., -CF₃) enhance electrophilicity at the cyclobutane C-OH, facilitating nucleophilic substitutions .
    • Case Study : Trifluoromethyl analogs (e.g., 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol) show 3× faster reaction rates in SNAr (nucleophilic aromatic substitution) than non-fluorinated derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.